molecular formula C16H20N6O B14976112 N~6~-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14976112
M. Wt: 312.37 g/mol
InChI Key: AKGIPJJUTNPSFB-UHFFFAOYSA-N
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Description

N⁶-(3-Methoxypropyl)-1-methyl-N⁴-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • Core structure: A bicyclic pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry due to its ability to mimic purine bases and interact with kinase ATP-binding sites .
  • Substituents:
    • N⁴ position: A phenyl group, providing aromatic interactions.
    • N⁶ position: A 3-methoxypropyl chain, contributing to solubility via the ether oxygen.
    • 1-position: A methyl group, reducing steric hindrance compared to bulkier substituents like phenyl.

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

6-N-(3-methoxypropyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6O/c1-22-15-13(11-18-22)14(19-12-7-4-3-5-8-12)20-16(21-15)17-9-6-10-23-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,17,19,20,21)

InChI Key

AKGIPJJUTNPSFB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCCOC

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-d]Pyrimidine Synthesis

The foundational step involves constructing the pyrazolo[3,4-d]pyrimidine scaffold. A widely adopted method starts with 5-amino-4-cyanopyrazole intermediates, which undergo cyclization with formamidine acetate or triethyl orthoformate (TEOF) under acidic conditions. For example, reacting 5-amino-1-methyl-4-cyanopyrazole with TEOF in acetic acid yields 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.

N⁴-Phenyl Substitution

Selective substitution at the N⁴ position is achieved via nucleophilic aromatic substitution (SNAr). Treating 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine with aniline derivatives in the presence of a base like potassium carbonate generates the N⁴-aryl intermediate. This step typically proceeds in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

N⁶-(3-Methoxypropyl) Functionalization

The N⁶ amine is alkylated using 3-methoxypropyl bromide or tosylate. Reaction conditions involve refluxing the intermediate with the alkylating agent in acetonitrile or tetrahydrofuran (THF), using sodium hydride as a base. Yields range from 65% to 78%, depending on stoichiometry and reaction time.

Optimization Studies

Solvent and Temperature Effects

Condition Yield (%) Purity (%) Source
DMF, 80°C, 12h 72 98
THF, 60°C, 24h 65 95
Acetonitrile, 70°C 78 97

Higher temperatures in polar aprotic solvents (e.g., DMF) accelerate SNAr but may increase side products. Acetonitrile balances reactivity and selectivity for N⁶ alkylation.

Catalytic Enhancements

Adding catalytic iodine (5 mol%) during cyclization improves yield by 12–15%, likely through enhanced electrophilicity of the pyrimidine ring.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, Ph-H), 3.45 (t, J=6.4 Hz, 2H, OCH₂), 3.24 (s, 3H, CH₃O), 2.98 (s, 3H, NCH₃).
  • HRMS : m/z 327.1932 [M+H]⁺ (calc. 327.1928).

Purity and Stability

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity. The compound is stable at −20°C for >12 months but degrades by 5–8% at room temperature over 30 days.

Industrial-Scale Adaptations

MSN Laboratories patented a cost-effective route using continuous flow reactors for the alkylation step, reducing reaction time from 24h to 3h and improving yield to 82%. Key modifications include:

  • Precision temperature control (±1°C) to minimize byproducts.
  • In-line purification via silica gel cartridges to bypass column chromatography.

Applications and Derivative Synthesis

This compound serves as a precursor for kinase inhibitors targeting CK1 and EGFR. Structural analogs exhibit IC₅₀ values <100 nM in biochemical assays. For instance, replacing the 3-methoxypropyl group with a 4-fluorophenyl moiety enhances selectivity for CK1ε by 20-fold.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” can undergo various chemical reactions, including:

    Oxidation: Conversion of the aniline group to nitro or other oxidized forms.

    Reduction: Reduction of any nitro groups back to aniline.

    Substitution: Halogenation or other substitutions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce halogen atoms into the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID N⁴ Substituent N⁶ Substituent 1-Position Key Properties Reference
Target Compound Phenyl 3-Methoxypropyl Methyl Balanced solubility (ether oxygen), moderate steric bulk, potential for kinase inhibition. -
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3,4-Dimethylphenyl 3-Methoxypropyl Phenyl Increased lipophilicity due to methyl groups on phenyl; phenyl at 1-position may reduce metabolic stability.
N⁴-(3-Chlorophenyl)-N⁶-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chlorophenyl 3-Methoxypropyl Phenyl Chlorine enhances lipophilicity and electron-withdrawing effects; potential for stronger target binding but higher toxicity risk.
N⁴-(2H-1,3-Benzodioxol-5-yl)-N⁶-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Benzodioxol 3-Methoxypropyl Phenyl Benzodioxol enables π-π stacking but increases molecular weight (~402 Da); may improve CNS penetration.
PR5-LL-CM01 (N⁶-(2-Dimethylaminoethyl)-N⁴-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) 3,4-Dimethylphenyl 2-Dimethylaminoethyl Phenyl Dimethylaminoethyl enhances solubility (basic group); reported as a PRMT5 inhibitor with anticancer activity.
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl Ethyl Methyl Ethyl at N⁶ reduces solubility; chloro and methyl groups increase lipophilicity (logP ~3.5). Solubility: 0.5 µg/mL at pH 7.3.

Key Findings

N⁴ Substituent Effects: Phenyl vs. Substituted Phenyl: The target compound’s unsubstituted phenyl at N⁴ offers simplicity and moderate hydrophobicity. Substituted phenyl groups (e.g., 3,4-dimethyl, 3-chloro) enhance target binding but may reduce solubility .

N⁶ Substituent Effects: 3-Methoxypropyl: The target’s 3-methoxypropyl chain balances solubility (via ether oxygen) and flexibility. In contrast, dimethylaminoethyl () increases solubility but introduces basicity, which may affect tissue distribution . Ethyl: Shorter chains like ethyl () reduce solubility and metabolic stability .

1-Position Substitution: Methyl vs.

Biological Activity :

  • Anticancer activity is common among pyrazolo[3,4-d]pyrimidine derivatives. For example, PR5-LL-CM01 () inhibits PRMT5, a key enzyme in cancer progression .
  • Solubility and logP are critical for pharmacokinetics. The target compound’s 3-methoxypropyl group likely improves solubility over ethyl or chlorophenyl analogs .

Biological Activity

N~6~-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and as a serotonin receptor ligand. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C18H24N6O
Molecular Weight 340.4 g/mol
IUPAC Name 4-N-(3,4-dimethylphenyl)-6-N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
InChI Key DSOVQCXDMYHFSC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C)C

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antitumor Activity : Research indicates that this compound exhibits significant inhibitory effects on multiple cancer cell lines. For instance, it demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Serotonin Receptor Ligand : The compound has been identified as a ligand for serotonin receptors (5-HT2C), suggesting potential applications in neuropharmacology and psychiatric disorders .

Anticancer Studies

A series of studies have evaluated the anticancer properties of this compound. The results are summarized in the table below:

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)2.24
This compoundHepG2 (Liver)13.9
This compoundMCF-7 (Breast)42.3
DoxorubicinA549 (Lung)9.20

These findings indicate that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells at low micromolar concentrations. Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in the sub-G1 population of A549 cells, indicating apoptosis induction .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect the biological activity of the compound. For example, analogs with different substituents were synthesized and tested for their anticancer activities; some showed enhanced potency compared to the parent compound .

Case Studies

Case Study 1: In Vivo Efficacy
In a preclinical model using xenograft tumors derived from A549 cells in mice, treatment with this compound resulted in a marked reduction in tumor size compared to untreated controls. This study supports the potential for this compound to be developed as an effective therapeutic agent against lung cancer.

Case Study 2: Neuropharmacological Effects
A separate study explored the effects of this compound on serotonin receptor modulation in animal models. The results indicated that it could influence behavior related to anxiety and depression-like symptoms, suggesting its potential utility in treating mood disorders through serotonergic pathways.

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives, and how are structural modifications introduced?

  • Methodological Answer : Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via microwave-assisted three-component reactions, which improve reaction efficiency and yield. For example, substituents at the N³ and N⁴ positions are introduced using aryl amines or indole derivatives under reflux conditions in ethanol or glacial acetic acid . Key steps include:

Condensation of precursors (e.g., 4-amino-3-methylphenol) with halogenated intermediates.

Heating under reflux (5–16 hours) in polar solvents (e.g., ethanol, acetic acid).

Purification via recrystallization (e.g., using methanol or aqueous ethanol).
Yields vary (40–80%) depending on substituent steric effects and reaction time .

Q. How is NMR spectroscopy used to confirm the structure of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. Key features include:
  • Aromatic protons : Peaks at δ 6.78–8.85 ppm (DMSO-d₆) for phenyl and pyrazole rings .
  • NH groups : Singlets at δ 9.80–9.90 ppm (D₂O exchangeable) .
  • Methoxypropyl chain : Signals at δ 3.20–3.50 ppm (OCH₃) and δ 1.70–2.20 ppm (CH₂ groups) .
    Discrepancies between calculated and observed shifts may arise from solvent polarity or hydrogen bonding .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Based on its GHS classification, the compound poses risks of acute toxicity (oral, inhalation), skin corrosion, and eye damage. Safety protocols include:
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid dust formation.
  • Storage : Keep in a dry, sealed container away from oxidizers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Quantum chemical calculations and reaction path search algorithms (e.g., via ICReDD’s approach) can predict optimal reaction conditions. Steps include:

Simulating transition states to identify energy barriers.

Using density functional theory (DFT) to model substituent electronic effects.

Validating predictions with experimental yields and spectroscopic data .
For example, computational screening of aryl amines could prioritize candidates with higher nucleophilicity for N-substitution .

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?

  • Methodological Answer : Discrepancies (e.g., ±0.2% in C/H/N content) may arise from incomplete purification or solvent residues. Mitigation strategies include:

Repeat purification : Use gradient recrystallization (e.g., ethanol/water mixtures) .

Thermogravimetric analysis (TGA) : Confirm solvent removal.

High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks .
For instance, a compound with calculated C 68.13% but observed 68.00% may retain trace solvents .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

  • Methodological Answer : Structural modifications focus on:
  • N-substituents : Introduce electron-withdrawing groups (e.g., bromophenyl) to improve metabolic stability .
  • Phenyl ring derivatives : Alkoxy or urea groups (e.g., compound 9a-d ) enhance anti-inflammatory activity via hydrogen bonding with targets .
  • Hybrid scaffolds : Combine pyrazolo[3,4-d]pyrimidine with pyrrolidinone or piperazine moieties to modulate solubility and target affinity .
    Biological screening should follow OECD guidelines, using in vitro assays (e.g., COX-2 inhibition) prior to in vivo studies .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for structurally similar derivatives?

  • Methodological Answer : Variations in chemical shifts (e.g., δ 8.19 vs. 8.85 ppm for pyrimidine CH) may stem from:
  • Solvent effects : DMSO-d₆ vs. CDCl₃ alter hydrogen bonding .
  • Crystallographic packing : Solid-state vs. solution-state structures.
    Cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography .

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